Ethyl 6-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate
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Overview
Description
Ethyl 6-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group and an imidazo[1,5-A]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often involve the use of specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation agents, nucleophiles, and bases are often employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 6-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its neuroprotective and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of Ethyl 6-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity by binding to active sites or allosteric sites. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate
- Methyl(ethyl) pyrazolo[4,3-b]pyridine-6-carboxylates
Uniqueness
Ethyl 6-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it a valuable scaffold in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H13F3N2O2 |
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Molecular Weight |
262.23 g/mol |
IUPAC Name |
ethyl 6-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H13F3N2O2/c1-2-18-10(17)9-15-5-8-4-3-7(6-16(8)9)11(12,13)14/h5,7H,2-4,6H2,1H3 |
InChI Key |
MTIOKRPXCJHDKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C2N1CC(CC2)C(F)(F)F |
Origin of Product |
United States |
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